2'-脱氧胞嘧啶盐酸盐

描述

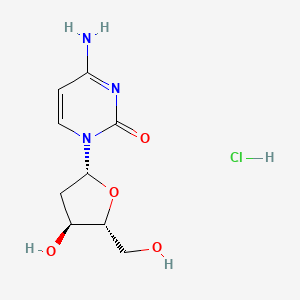

2'-脱氧胞苷(盐酸盐)是一种合成核苷类似物,在结构上与天然存在的核苷胞苷相似。该化合物以核糖糖的2'位没有羟基为特征,这将其与胞苷区分开来。 这种修饰使2'-脱氧胞苷(盐酸盐)成为各种生化和医学研究应用中的重要分子 .

科学研究应用

Cancer Therapy

2'-Deoxycytidine hydrochloride is widely studied for its role in cancer treatment, particularly as a demethylating agent. Its derivative, 5-aza-2'-deoxycytidine (DAC), is FDA-approved for treating myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The mechanism involves the inhibition of DNA methyltransferases (DNMTs), leading to the reactivation of silenced tumor suppressor genes.

Key Findings:

- Clinical Trials : DAC has shown improved response rates in clinical trials for MDS compared to supportive care alone .

- Mechanisms of Action : DAC induces DNA damage response pathways, activating proteins such as ATM and CHK1, which are crucial for repairing DNA double-strand breaks .

Virology

In virology, 2'-deoxycytidine hydrochloride is utilized to study viral infections and host responses. For instance, it has been employed in assays examining the infectivity of HIV-1 in macrophages.

Key Findings:

- HIV Research : Used as a nucleoside supplement to synchronize human retinal pigment epithelial cells during HIV-1 infectivity assays .

- Vaccine Potency Enhancement : Studies indicate that combining DAC with DNA vaccines can enhance immune responses against tumors .

| Application | Description |

|---|---|

| HIV-1 Infectivity Assay | Evaluates the effects of dC on macrophage susceptibility to HIV-1 infection. |

| Vaccine Studies | Investigates the synergistic effects of dC on DNA vaccine efficacy against tumors. |

Cellular Biology

In cellular biology research, 2'-deoxycytidine is crucial for studying cellular processes such as differentiation and apoptosis.

Key Findings:

- Cell Cycle Synchronization : It has been used to synchronize cells at specific phases of the cell cycle for various experimental setups .

- Differentiation Studies : Research indicates that dC influences the differentiation pathways of various cell types, including chondrocytes and stem cells .

Case Study 1: Efficacy of DAC in Cancer Treatment

A clinical trial involving patients with MDS demonstrated that treatment with DAC led to significant reductions in disease symptoms and improved overall survival rates compared to traditional therapies.

Case Study 2: Enhancing Immune Response via DNA Vaccination

In an animal model study, mice treated with DAC prior to vaccination showed a marked increase in T-cell activation and tumor regression compared to controls without DAC treatment.

作用机制

2'-脱氧胞苷(盐酸盐)的作用机制涉及其在复制过程中掺入 DNA。一旦掺入,它可以通过终止 DNA 链的延伸来抑制 DNA 合成。 这种作用是通过其与 DNA 聚合酶和其他参与 DNA 复制的酶的相互作用来介导的 .

类似化合物:

胞苷: 在 2' 位具有羟基的天然核苷。

2'-脱氧尿苷: 氨基被羰基取代的类似物。

比较: 2'-脱氧胞苷(盐酸盐)由于其特定的结构而具有独特性,这使其能够在没有 2' 位羟基的情况下掺入 DNA。 这种结构差异使其成为研究和治疗应用中的一种宝贵工具,特别是在涉及 DNA 合成和修复的研究中 .

生化分析

Biochemical Properties

2’-Deoxycytidine hydrochloride can be phosphorylated by deoxycytidine kinase, converting it to deoxycytidine monophosphate (dCMP), a DNA precursor . This compound interacts with enzymes such as deoxycytidine kinase and thymidine kinase 2 . It also serves as a substrate for deoxycytidine deaminase, which converts it into 2’-deoxyuridine .

Cellular Effects

2’-Deoxycytidine hydrochloride has been used in various cellular processes, including DNA replication and transcription . It influences cell function by participating in the synthesis of DNA via various DNA polymerases or reverse transcriptases . It also impacts gene expression as its incorporation into DNA can lead to changes in the methylation status of the DNA, thereby affecting gene transcription .

Molecular Mechanism

The molecular mechanism of 2’-Deoxycytidine hydrochloride involves its conversion to dCMP, a DNA precursor, by the action of deoxycytidine kinase . This is a key step in the deoxynucleoside salvage pathway. Furthermore, it can be converted to dUMP and dTMP, which are also important components of DNA .

Temporal Effects in Laboratory Settings

It is known that this compound is used in various laboratory experiments to investigate the impact of nucleoside analogs on cellular processes .

Dosage Effects in Animal Models

It is known that this compound is used in pre-clinical in vivo studies .

Metabolic Pathways

2’-Deoxycytidine hydrochloride is involved in the deoxynucleoside salvage pathway . It interacts with enzymes such as deoxycytidine kinase and deoxycytidine monophosphate deaminase . These interactions can affect metabolic flux or metabolite levels.

Transport and Distribution

It is known that this compound can enter the nucleus under certain conditions .

Subcellular Localization

2’-Deoxycytidine hydrochloride is mainly located in the cytoplasm in several cell types . It has the ability to enter the nucleus under certain conditions, suggesting the existence of a cytoplasmic retention mechanism .

准备方法

合成路线和反应条件: 2'-脱氧胞苷(盐酸盐)的合成通常涉及对脱氧核糖的羟基进行保护,然后将受保护的糖与胞嘧啶偶联。最后一步涉及脱保护并转化为盐酸盐。 一种常见的方法包括使用甲苯磺酰氯和乙胺作为试剂 .

工业生产方法: 2'-脱氧胞苷(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格控制反应条件以确保高收率和纯度。 该化合物通常由专门生产核苷类似物的化工公司大量生产 .

化学反应分析

反应类型: 2'-脱氧胞苷(盐酸盐)会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成2'-脱氧尿苷。

还原: 还原反应可以将其还原回其核苷形式。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠等还原剂。

取代: 使用乙酸酐和各种烷基化剂等试剂.

主要产物:

氧化: 2'-脱氧尿苷

还原: 脱氧胞苷

取代: 各种取代的胞苷衍生物.

相似化合物的比较

Cytidine: The natural nucleoside with a hydroxyl group at the 2’ position.

2’-Deoxyuridine: An analog where the amino group is replaced by a carbonyl group.

Gemcitabine: A nucleoside analog with two fluorine atoms replacing the hydroxyl group at the 2’ position

Comparison: 2’-Deoxycytidine (hydrochloride) is unique due to its specific structure, which allows it to be incorporated into DNA without the hydroxyl group at the 2’ position. This structural difference makes it a valuable tool in research and therapeutic applications, particularly in studies involving DNA synthesis and repair .

生物活性

2'-Deoxycytidine hydrochloride (dC) is a nucleoside that plays a crucial role in DNA synthesis and repair. It is a building block for DNA and has significant implications in various biological processes, particularly in the context of cancer treatment and antiviral therapies. This article provides an overview of the biological activity of 2'-deoxycytidine hydrochloride, supported by research findings, case studies, and data tables.

2'-Deoxycytidine is composed of a deoxyribose sugar and a cytosine base. It is phosphorylated by deoxycytidine kinase (DCK) to form deoxycytidine monophosphate (dCMP), which is subsequently converted to deoxycytidine triphosphate (dCTP), an essential substrate for DNA polymerases during DNA replication and repair . The activity of DCK is critical as it determines the availability of dCTP for DNA synthesis, especially in rapidly dividing cells such as those found in tumors.

Pharmacological Actions

2'-Deoxycytidine hydrochloride exhibits several pharmacological actions:

- Antiviral Activity : It serves as a precursor for the synthesis of antiviral nucleoside analogs, enhancing their efficacy against viral infections .

- Anticancer Activity : dC is involved in the activation of chemotherapeutic agents like AraC (1-β-D-arabinofuranosylcytosine) and AZT (3'-azido-3'-deoxythymidine), both used in cancer treatment .

1. Cell Cycle Regulation

The expression of DCK is tightly regulated during the cell cycle, particularly during the S phase when DNA synthesis occurs. This regulation ensures that sufficient dCTP levels are available for DNA replication .

2. DNA Repair Mechanisms

Studies have shown that dC plays a role in the repair of DNA damage through its incorporation into DNA strands. The presence of dC can influence the cellular response to DNA damage, affecting cell cycle checkpoints and apoptosis pathways .

Case Studies

Case Study 1: Treatment with 5-Aza-2'-deoxycytidine (DAC)

DAC, a hypomethylating agent derived from 2'-deoxycytidine, has been studied extensively for its role in treating myelodysplastic syndromes and acute myeloid leukemia. Research indicates that DAC can reactivate silenced tumor suppressor genes through demethylation, leading to apoptosis in cancer cells .

Case Study 2: Enhancing HPV Vaccine Efficacy

A study demonstrated that combining DAC with HPV DNA vaccination significantly increased vaccine potency by upregulating immune responses. Mice treated with DAC showed enhanced luciferase expression from a DNA vaccine, indicating increased protein expression due to improved transcriptional activity .

Data Table: Biological Activities of 2'-Deoxycytidine Hydrochloride

属性

IUPAC Name |

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKCXZGFJFAPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3992-42-5 | |

| Record name | Cytidine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。